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molecular formula C5H5NO3 B023646 5-Methylisoxazole-4-carboxylic acid CAS No. 42831-50-5

5-Methylisoxazole-4-carboxylic acid

Cat. No. B023646
M. Wt: 127.1 g/mol
InChI Key: VQBXUKGMJCPBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892963

Procedure details

Ethyl 5-methylisoxazol-4-yl carboxylate (65 g) was heated under reflux in 10M HCl (500 ml) for 3 hours. On cooling the product crystallised out. This was filtered and dried giving 42 g of a white crystalline solid, m.p. 134°-136° C.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7]([O:9]CC)=[O:8]>Cl>[CH3:1][C:2]1[O:6][N:5]=[CH:4][C:3]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
CC1=C(C=NO1)C(=O)OCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling the product
CUSTOM
Type
CUSTOM
Details
crystallised out
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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